Tetramethylol acetylenediurea

Catalog No.
S704146
CAS No.
5395-50-6
M.F
C8H14N4O6
M. Wt
262.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylol acetylenediurea

CAS Number

5395-50-6

Product Name

Tetramethylol acetylenediurea

IUPAC Name

1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2

InChI Key

UUGLSEIATNSHRI-UHFFFAOYSA-N

SMILES

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O

Synonyms

Tetramethylol acetylenediurea;1,3,4,6-Tetrakis-hydroxymethyl-tetrahydro-imidazo(4,5-d)imidazole-2,5-dione;tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione;Imidazo4,5-dimidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-te

Canonical SMILES

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O

Cross-linking Agent:

  • TMA acts as a cross-linking agent, forming bonds between molecules. This property makes it valuable in various research fields, including:
    • Polymer Chemistry: TMA is used to create cross-linked polymers with specific properties, such as improved strength, stability, and water resistance. Source:
    • Biomaterials: TMA can be used to cross-link biomaterials like hydrogels, making them suitable for applications like drug delivery and tissue engineering. Source: )

Modifier of Resins and Coatings:

  • TMA's ability to react with other molecules makes it useful for modifying resins and coatings. It can improve properties like:
    • Adhesion: TMA can enhance the adhesion of coatings to various surfaces. Source:
    • Durability: TMA can improve the durability and water resistance of coatings. Source:

Other Research Applications:

  • TMA is also explored in other research areas, including:
    • Flame retardants: Studies investigate the potential of TMA as a flame retardant for various materials. Source: )
    • Analytical chemistry: TMA can be used as a reference standard in analytical techniques like chromatography. Source: )

Tetramethylol acetylenediurea is a white crystalline powder with the chemical formula C₈H₁₄N₄O₆. It is synthesized from glycoluril through a reaction with formaldehyde. The structure of tetramethylol acetylenediurea includes two imide groups connected by a central urea group, with four methylol groups attached to the nitrogen atoms within the ring. This unique structure contributes to its significant crosslinking abilities and slow-release characteristics of formaldehyde, making it valuable in various applications .

The primary mechanism of action for TMAD lies in its ability to release formaldehyde slowly. Formaldehyde acts as a biocide by denaturing proteins and disrupting cellular processes in microorganisms [].

  • Synthesis Reaction: The primary reaction for synthesizing tetramethylol acetylenediurea can be represented as:
    Glycoluril+4CH2OTetramethylol acetylenediurea+H2O\text{Glycoluril}+4\text{CH}_2\text{O}\rightarrow \text{Tetramethylol acetylenediurea}+\text{H}_2\text{O}
  • Crosslinking Mechanism: In water-based coatings, tetramethylol acetylenediurea acts as a crosslinking agent. The methylol groups react with hydroxyl groups present in polymers, forming covalent bonds that enhance the structural integrity of the material .
  • Slow Release of Formaldehyde: The compound is known for its ability to release formaldehyde slowly over time, which is beneficial for its use as a biocide in various products like paints and detergents .

The synthesis of tetramethylol acetylenediurea involves several steps:

  • Starting Material: Glycoluril serves as the starting material.
  • Reaction with Formaldehyde: Glycoluril is reacted with an excess of formaldehyde under controlled conditions to yield tetramethylol acetylenediurea.
  • Purification: The product is typically purified through crystallization or other separation techniques to achieve the desired purity level for various applications .

Tetramethylol acetylenediurea has a wide range of applications across different industries:

  • Crosslinking Agent: Used in water-based coatings and adhesives to improve durability.
  • Biocide: Acts as an antimicrobial agent in paints, detergents, and cleaning products.
  • Textile Finishing: Employed as a resin in textile treatments.
  • Concrete Additive: Enhances the properties of concrete formulations by acting as a curing agent .

Research on the interactions involving tetramethylol acetylenediurea indicates that it can react with various functional groups in different formulations. For instance, it has been shown to interact with naphthalene derivatives, which can alter its properties and expand its utility in specific applications . Further studies are ongoing to explore additional interactions and their implications.

Similar Compounds: Comparison

Several compounds share similarities with tetramethylol acetylenediurea, particularly in terms of structure and application. Here are some notable examples:

Compound NameStructure TypeKey Features
GlycolurilCyclic ureaPrecursor for tetramethylol acetylenediurea; used in biocides and fertilizers .
Urea-formaldehyde resinCrosslinking polymerCommonly used in adhesives and coatings; known for strong bonding properties.
Melamine-formaldehyde resinThermosetting polymerUsed in laminates and surface coatings; offers high durability and resistance to heat.
TetraacetylglycolurilAcetylated derivativeUsed less commonly as a bleach activator; slower biodegradability .

Uniqueness of Tetramethylol Acetylenediurea

Tetramethylol acetylenediurea stands out due to its specific slow-release mechanism of formaldehyde and its dual functionality as both a crosslinker and biocide. This combination enhances its applicability in diverse fields such as coatings, textiles, and construction materials while maintaining environmental safety considerations.

Physical Description

Liquid

XLogP3

-2.1

UNII

3BH30G5P9H

GHS Hazard Statements

Aggregated GHS information provided by 353 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 353 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 315 of 353 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (17.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (27.3%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5395-50-6

Wikipedia

Tetramethylolglycoluril

General Manufacturing Information

Plastic material and resin manufacturing
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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